molecular formula C21H24N2O3S B505876 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide CAS No. 433962-18-6

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide

Cat. No.: B505876
CAS No.: 433962-18-6
M. Wt: 384.5g/mol
InChI Key: NKTJEESRUGPOQQ-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide is a synthetic organic compound that features an indole moiety, a sulfonamide group, and a cyclohexanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Thiol-substituted derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(17-7-2-1-3-8-17)22-18-10-12-19(13-11-18)27(25,26)23-15-14-16-6-4-5-9-20(16)23/h4-6,9-13,17H,1-3,7-8,14-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTJEESRUGPOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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